N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine
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Overview
Description
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrogen atoms in the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and the ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer drug.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-12(2)6-4-9-7-10-8-11-9/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
NXYSHDOQGYUPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC1=CN=CN1 |
Origin of Product |
United States |
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